PARP11 inhibitor ITK7

Description

Structure

2D Structure

3D Structure

Properties

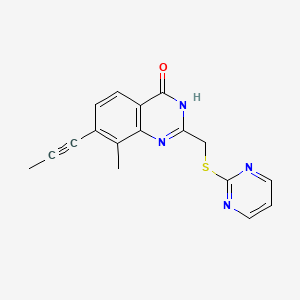

Molecular Formula |

C17H14N4OS |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

8-methyl-7-prop-1-ynyl-2-(pyrimidin-2-ylsulfanylmethyl)-3H-quinazolin-4-one |

InChI |

InChI=1S/C17H14N4OS/c1-3-5-12-6-7-13-15(11(12)2)20-14(21-16(13)22)10-23-17-18-8-4-9-19-17/h4,6-9H,10H2,1-2H3,(H,20,21,22) |

InChI Key |

VRECINGNBPANGK-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC1=C(C2=C(C=C1)C(=O)NC(=N2)CSC3=NC=CC=N3)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of ITK7, a Potent PARP11 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ITK7, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 11 (PARP11). This document details the molecular interactions, cellular consequences, and broader immunological implications of PARP11 inhibition by ITK7, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Inhibition of Auto-MARylation and Cellular Relocalization

ITK7 is a potent inhibitor of PARP11, a member of the PARP family of enzymes that catalyzes mono-ADP-ribosylation (MARylation). The primary mechanism of action of ITK7 is the direct inhibition of PARP11's enzymatic activity.

ITK7 potently inhibits PARP11 with a half-maximal inhibitory concentration (IC50) of 14 nM.[1] In cellular contexts, ITK7 effectively inhibits the auto-MARylation of PARP11, a process where PARP11 modifies itself. This is demonstrated by a half-maximal effective concentration (EC50) of 13 nM for the inhibition of PARP11-dependent auto-MARylation.[1]

A key consequence of inhibiting PARP11's catalytic activity is the alteration of its subcellular localization. PARP11 is typically localized to the nuclear envelope.[2] However, treatment with ITK7 causes PARP11 to dissociate from the nuclear envelope and redistribute within the cell.[1][2][3] This suggests a crucial link between the catalytic activity of PARP11 and its cellular localization.[2][3]

The structure of ITK7 is based on a quinazolinon-4(3H)-one scaffold, and its design was guided by the structural differences between the active sites of MARylating and PARylating PARP enzymes.[2] This structure-guided design has resulted in an inhibitor with over 200-fold selectivity for PARP11 over other PARP family members.[2][3]

Signaling Pathway: PARP11 Localization

The following diagram illustrates the established mechanism of ITK7's effect on PARP11 localization.

Caption: ITK7 inhibits PARP11 auto-MARylation, leading to its dissociation from the nuclear envelope.

Immunomodulatory Effects: Enhancing Anti-Tumor Immunity

Recent research has unveiled a critical role for PARP11 in the tumor microenvironment (TME), where it contributes to immune suppression. ITK7, by inhibiting PARP11, can reverse these effects and enhance anti-tumor immune responses.

Regulation of IFNAR1 Signaling in T-Cells

In the TME, factors such as adenosine, often released by regulatory T cells (Tregs), can trigger a signaling cascade in cytotoxic T lymphocytes (CTLs) that leads to the downregulation of the Type I Interferon receptor (IFNAR1).[4] This downregulation impairs the ability of CTLs to respond to interferons, thereby suppressing their tumor-killing activity.[4]

PARP11 plays a pivotal role in this immunosuppressive pathway. It mediates the degradation of IFNAR1 by mono-ADP-ribosylating the E3 ubiquitin ligase β-transducin repeat-containing protein (β-TrCP).[5] This modification stabilizes β-TrCP, leading to increased ubiquitination and subsequent degradation of IFNAR1.[5]

ITK7 treatment can counteract this process. By inhibiting PARP11, ITK7 prevents the stabilization of β-TrCP, leading to the stabilization of IFNAR1 on the surface of T cells. This restoration of IFNAR1 signaling enhances the ability of CTLs to respond to interferons and exert their anti-tumor functions.[4]

Signaling Pathway: PARP11-mediated IFNAR1 Downregulation

The diagram below outlines the signaling cascade leading to IFNAR1 downregulation and the point of intervention for ITK7.

Caption: ITK7 blocks PARP11, preventing IFNAR1 degradation and enhancing anti-tumor immunity.

Quantitative Data

The following table summarizes the key quantitative metrics for ITK7's activity. A comprehensive selectivity profile across the PARP family is an area of ongoing investigation.

| Parameter | Target | Value | Reference |

| IC50 | PARP11 | 14 nM | [1] |

| EC50 | PARP11-dependent auto-MARylation | 13 nM | [1] |

| Selectivity | Other PARP family members | >200-fold | [2][3] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of ITK7.

Western Blot Analysis of PARP11 Auto-MARylation

This protocol is used to assess the inhibitory effect of ITK7 on the auto-mono-ADP-ribosylation of PARP11 in a cellular context.

Cell Line: HeLa cells.[1]

Procedure:

-

HeLa cells are transfected with a construct expressing GFP-tagged PARP11.

-

Transfected cells are treated with varying concentrations of ITK7 (e.g., 0, 0.03, 0.1, 0.3, 1, 3 µM) for a specified duration (e.g., 3 hours).[1]

-

Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein from each treatment group are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with a primary antibody specific for mono-ADP-ribose to detect MARylated proteins. A primary antibody against GFP is used to detect total GFP-PARP11, and an antibody against a housekeeping protein (e.g., GAPDH or actin) is used as a loading control.

-

The membrane is washed with TBST and then incubated with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The intensity of the bands is quantified using densitometry software to determine the dose-dependent inhibition of auto-MARylation by ITK7.

Experimental Workflow: Western Blot for Auto-MARylation

Caption: Workflow for assessing ITK7's inhibition of PARP11 auto-MARylation via Western blot.

Live-Cell Imaging of PARP11 Dissociation from the Nuclear Envelope

This protocol enables the real-time visualization of ITK7's effect on the subcellular localization of PARP11.

Cell Line: HeLa cells.

Procedure:

-

HeLa cells are seeded in glass-bottom dishes suitable for live-cell imaging.

-

Cells are transfected with a plasmid encoding a fluorescently tagged PARP11 (e.g., GFP-PARP11).

-

Approximately 24 hours post-transfection, the cells are mounted on a live-cell imaging microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

-

Baseline images of the cells are acquired to establish the initial localization of GFP-PARP11 at the nuclear envelope.

-

ITK7 is added to the cell culture medium at the desired concentration.

-

Time-lapse images are acquired at regular intervals (e.g., every 1-5 minutes) to monitor the dynamic redistribution of GFP-PARP11.

-

Image analysis software is used to quantify the fluorescence intensity at the nuclear envelope versus the cytoplasm over time to determine the rate and extent of PARP11 dissociation.

In Vitro T-cell Suppression Assay

This assay is used to evaluate the functional consequence of ITK7 treatment on the immunosuppressive capacity of regulatory T cells (Tregs).

Cells: Purified human or murine CD4+CD25+ Tregs and CD4+ or CD8+ responder T cells (Tresp).

Procedure:

-

Tregs and Tresp are isolated from peripheral blood or spleen using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Tresp cells are labeled with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace Violet.

-

Tregs are pre-treated with ITK7 or a vehicle control for a specified period.

-

Labeled Tresp cells are co-cultured with the pre-treated Tregs at various Treg:Tresp ratios (e.g., 1:1, 1:2, 1:4).

-

The co-cultures are stimulated with anti-CD3 and anti-CD28 antibodies or beads to induce T-cell proliferation.

-

After a defined incubation period (e.g., 3-5 days), the proliferation of the Tresp cells is assessed by flow cytometry.[6][7][8][9] The dilution of the proliferation dye in the Tresp population is inversely proportional to the extent of their proliferation.

-

The percentage of suppression is calculated by comparing the proliferation of Tresp cells in the presence of Tregs to the proliferation of Tresp cells alone.

This guide provides a detailed technical overview of the mechanism of action of the PARP11 inhibitor ITK7. The provided data and protocols serve as a valuable resource for researchers and drug development professionals working in the fields of oncology, immunology, and cell biology. Further research into the complete selectivity profile of ITK7 and its in vivo efficacy will continue to enhance our understanding of its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Potent and Selective PARP11 Inhibitor Suggests Coupling between Cellular Localization and Catalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting PARP11 to avert immunosuppression and improve CAR T therapy in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro Treg suppression assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 8. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Discovery, Synthesis, and Characterization of ITK7, a Potent and Selective PARP11 Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of ITK7, a potent and selective small-molecule inhibitor of Poly(ADP-ribose) Polymerase 11 (PARP11). ITK7 was identified through structure-guided design as a valuable chemical probe to investigate the cellular functions of mono-ADP-ribosylation (MARylation). It exhibits high potency with a half-maximal inhibitory concentration (IC50) of 14 nM against PARP11 and demonstrates over 200-fold selectivity against other PARP family members. This guide details the discovery context, physicochemical properties, and biological activity of ITK7. Furthermore, it provides representative, detailed protocols for its chemical synthesis and the key biological assays used for its characterization, along with visualizations of its associated signaling pathway and experimental workflows.

Discovery and Rationale

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial to diverse cellular processes. While the roles of PARP family members that catalyze poly-ADP-ribosylation (PARylation) are well-studied, thanks to the availability of potent inhibitors, the functions of PARPs that catalyze mono-ADP-ribosylation (MARylation) have been less understood due to a lack of selective chemical tools.[1][2]

ITK7 was developed as part of a structure-guided design effort to create potent and selective inhibitors for MARylating PARPs.[1] The discovery of ITK7, with its high selectivity for PARP11, has provided a critical tool for elucidating the specific cellular roles of this enzyme. Research using ITK7 has revealed a direct link between the catalytic activity of PARP11 and its localization to the nuclear envelope, suggesting that its enzymatic function is crucial for its spatial regulation within the cell.[1][2]

Compound Profile and Quantitative Data

ITK7 is a quinazolinone derivative with the IUPAC name 8-methyl-7-prop-1-ynyl-2-(pyrimidin-2-ylsulfanylmethyl)-3H-quinazolin-4-one.[3] Its key identifiers and physicochemical properties are summarized below.

Table 1: Compound Identifiers and Properties for ITK7

| Property | Value | Source |

| IUPAC Name | 8-methyl-7-prop-1-ynyl-2-(pyrimidin-2-ylsulfanylmethyl)-3H-quinazolin-4-one | [3] |

| Molecular Formula | C17H14N4OS | [3] |

| Molecular Weight | 322.38 g/mol | [4][5] |

| CAS Number | 2411890-36-1 | [4] |

| PubChem CID | 137701959 | [3] |

The biological activity of ITK7 has been characterized through in-vitro enzymatic assays and cell-based functional assays.

Table 2: Biological Activity of ITK7

| Assay Type | Target | Result | Notes |

| In-Vitro Enzymatic Inhibition | PARP11 | IC50 = 14 nM | [4][5] |

| Cell-Based Auto-MARylation | GFP-PARP11 (HeLa cells) | EC50 = 13 nM | Dose-dependent inhibition of auto-MARylation.[4] |

| Selectivity Panel | Other PARP Family Members | >200-fold selective | High selectivity over other MARylating and PARylating PARPs.[1] |

PARP11 Signaling Pathway and Mechanism of Action of ITK7

PARP11 plays a significant role in regulating the Type I Interferon (IFN-I) signaling pathway. It negatively regulates this pathway by controlling the protein levels of the interferon receptor, IFNAR1. PARP11 catalyzes the mono-ADP-ribosylation (MARylation) of the E3 ubiquitin ligase β-TrCP. This modification stabilizes β-TrCP, preventing its own degradation and thereby promoting the ubiquitination and subsequent proteasomal degradation of IFNAR1. The downregulation of IFNAR1 dampens the cellular response to interferons.

ITK7, by selectively inhibiting the catalytic activity of PARP11, prevents the MARylation and stabilization of β-TrCP. This leads to reduced degradation of IFNAR1, thereby restoring or enhancing the IFN-I signaling cascade.

Caption: PARP11-mediated regulation of IFNAR1 and the inhibitory action of ITK7.

Experimental Protocols

Disclaimer: The following protocols are representative methodologies based on standard laboratory practices for the synthesis and evaluation of PARP inhibitors. The exact, detailed protocols used in the original discovery of ITK7 are proprietary to the source publication.

Chemical Synthesis of ITK7

The synthesis of ITK7 involves a multi-step process culminating in the formation of the substituted quinazolinone core. A plausible synthetic route is outlined below.

Step 1: Synthesis of 2-(chloromethyl)-8-methyl-7-(prop-1-yn-1-yl)quinazolin-4(3H)-one

-

To a solution of 2-amino-3-methyl-4-(prop-1-yn-1-yl)benzoic acid in an appropriate solvent (e.g., dioxane), add 2-chloroacetonitrile and stir.

-

Bubble hydrogen chloride gas through the mixture at 0°C for 2 hours.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Filter the resulting precipitate, wash with diethyl ether, and dry under vacuum to yield the intermediate 2-(chloromethyl)quinazolin-4(3H)-one derivative.

Step 2: Thiolation with 2-mercaptopyrimidine

-

Dissolve 2-mercaptopyrimidine and a base (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add the 2-(chloromethyl)quinazolin-4(3H)-one intermediate from Step 1 to the solution.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield pure ITK7.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

In-Vitro PARP11 Enzymatic Assay (Chemiluminescent)

This assay measures the ability of ITK7 to inhibit the enzymatic activity of purified PARP11.

-

Plate Preparation: Coat a 96-well white plate with a histone mixture (substrate for PARP11) and incubate overnight at 4°C. Wash the plate with Phosphate-Buffered Saline with Tween-20 (PBST).

-

Compound Preparation: Prepare a serial dilution of ITK7 in assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 2 mM DTT).

-

Enzyme Reaction:

-

Add purified recombinant PARP11 enzyme to each well.

-

Add the serially diluted ITK7 or vehicle (DMSO) to the respective wells.

-

Initiate the reaction by adding a PARP substrate mixture containing biotinylated NAD+.

-

Incubate the plate at room temperature for 1-2 hours to allow for the MARylation reaction to occur.

-

-

Detection:

-

Wash the plate to remove unreacted substrates.

-

Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes. This binds to the biotinylated ADP-ribose incorporated onto the histone substrate.

-

Wash the plate again to remove unbound Streptavidin-HRP.

-

Add a chemiluminescent ECL substrate.

-

-

Data Analysis: Immediately measure the luminescence using a plate reader. The signal is proportional to PARP11 activity. Calculate the percent inhibition for each ITK7 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cellular Auto-MARylation Assay (Western Blot)

This assay determines the efficacy of ITK7 in inhibiting PARP11 activity within a cellular context.

-

Cell Culture and Transfection: Culture HeLa cells and transfect them with a plasmid expressing full-length, N-terminally GFP-tagged PARP11 (GFP-PARP11).

-

Compound Treatment: Treat the transfected cells with various concentrations of ITK7 (e.g., 0 to 3 µM) or vehicle (DMSO) for 3-6 hours.

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease inhibitors and a pan-PARP inhibitor (e.g., Olaparib) to preserve the ADP-ribosylation marks during sample processing.

-

Clarify the lysates by centrifugation.

-

-

Immunoprecipitation:

-

Incubate the clarified cell lysates with anti-GFP magnetic beads to immunoprecipitate the GFP-PARP11 protein.

-

Wash the beads several times with lysis buffer to remove non-specific binders.

-

-

Western Blotting:

-

Elute the protein from the beads by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Probe the membrane with a primary antibody that recognizes mono- and poly-ADP-ribose (pan-ADP-ribose antibody).

-

Use a secondary HRP-conjugated antibody for detection with an ECL substrate.

-

To ensure equal loading, strip the membrane and re-probe with an anti-GFP antibody.

-

-

Data Analysis: Quantify the band intensity for ADP-ribosylation and normalize it to the total amount of GFP-PARP11 protein. Plot the normalized signal against the ITK7 concentration to determine the EC50 value.

Experimental Workflow Visualization

The discovery and characterization of a selective inhibitor like ITK7 follows a logical progression from initial design to cellular validation.

References

- 1. A molecular toolbox for ADP-ribosyl binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

The Core Biological Functions of PARP11: A Technical Guide for Researchers

An In-depth Examination of Poly(ADP-Ribose) Polymerase Family Member 11 (PARP11), its Enzymatic Activity, Role in Cellular Signaling, and Therapeutic Potential.

Introduction

Poly(ADP-ribose) polymerase family member 11 (PARP11), also known as ADP-ribosyltransferase diphtheria toxin-like 11 (ARTD11), is a member of the PARP superfamily of enzymes that catalyze the transfer of ADP-ribose units from NAD+ onto target proteins. Unlike the well-studied PARP1 and PARP2, which synthesize long chains of poly(ADP-ribose) (PAR), PARP11 is a mono(ADP-ribosyl)transferase (MARt) that transfers a single ADP-ribose moiety to its substrates. This post-translational modification, known as mono-ADP-ribosylation (MARylation), is a critical signaling event involved in a diverse array of cellular processes.

This technical guide provides a comprehensive overview of the core biological functions of PARP11, focusing on its enzymatic activity, its central role in modulating the type I interferon response, its dual functions in viral infections, its emerging importance in cancer immunology, and its function in mammalian reproduction. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of PARP11 biology and its potential as a therapeutic target.

Molecular Structure and Enzymatic Function

PARP11 is characterized by a conserved C-terminal PARP catalytic domain responsible for its mono-ADP-ribosyltransferase activity and an N-terminal WWE domain, which is recognized as a protein-protein interaction module. The enzyme utilizes NAD+ as a substrate to catalyze the covalent attachment of a single ADP-ribose unit to target proteins, a process known as MARylation. PARP11 has been shown to be capable of auto-ADP-ribosylation. This enzymatic activity is fundamental to its regulatory roles in various signaling pathways.

Core Biological Functions and Signaling Pathways

Potent Regulator of Type I Interferon (IFN-I) Signaling

A primary and extensively studied function of PARP11 is its role as a potent negative regulator of the type I interferon (IFN-I) signaling pathway.[1][2] The IFN-I response is a cornerstone of the innate immune system's defense against viral infections. PARP11 does not inhibit the production of IFN-I but rather dampens the downstream signaling cascade initiated by IFN-I binding to its receptor.[1]

The mechanism involves a multi-step process:

-

Targeting β-TrCP: PARP11 directly interacts with and mono-ADP-ribosylates the F-box protein β-transducin repeat-containing protein (β-TrCP), a key component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[1][3]

-

Stabilizing β-TrCP: MARylation of β-TrCP by PARP11 protects it from its own ubiquitin-mediated proteasomal degradation, thereby increasing its stability and availability.[2][4]

-

Degrading IFNAR1: The stabilized and active β-TrCP then targets the type I interferon alpha/beta receptor subunit 1 (IFNAR1) for ubiquitination and subsequent proteasomal degradation.[1][2][5]

-

Inhibiting IFN-I Signaling: The reduction of IFNAR1 levels on the cell surface leads to a diminished cellular response to type I interferons, thereby weakening the antiviral state.[1][6]

This regulatory axis highlights PARP11 as a critical checkpoint in controlling the intensity and duration of the innate immune response.

Dual Role in Viral Infections

The function of PARP11 during viral infection is complex and appears to be virus-specific, demonstrating both pro-viral and anti-viral activities.

-

Pro-viral Activity: By suppressing the IFN-I signaling pathway, PARP11 can act as a pro-viral factor. Its expression is often upregulated by viral infections, including vesicular stomatitis virus (VSV), herpes simplex virus-1 (HSV-1), and influenza A virus.[1] This creates a negative feedback loop where the virus induces an inhibitor of the host's primary antiviral defense, thereby promoting viral replication and evasion of the immune system.[1][7]

-

Anti-viral Activity: In contrast, PARP11 functions as an antiviral interferon-stimulated gene (ISG) against Zika virus (ZIKV).[8] This antiviral mechanism is independent of its role in IFNAR1 regulation and, surprisingly, its own PARP enzymatic activity.[1][8] Instead, PARP11 physically interacts and cooperates with another family member, PARP12. This complex facilitates the degradation of ZIKV nonstructural proteins NS1 and NS3, which are essential for viral replication.[1][5] This suggests a scaffolding or allosteric role for PARP11 in this context.

Role in Cancer and the Tumor Microenvironment (TME)

Recent evidence has implicated PARP11 as a key regulator of the immunosuppressive tumor microenvironment (TME), particularly in solid tumors.[9][10] Factors within the TME, such as adenosine produced by regulatory T cells (Tregs), induce the expression of PARP11 in cytotoxic T lymphocytes (CTLs).[10]

In this context, PARP11 performs its canonical function of downregulating IFNAR1 on the surface of these CTLs.[10] Since IFN-I signaling is crucial for the activation and tumor-killing capacity of CTLs, the loss of IFNAR1 renders them less effective, thereby promoting tumor immune evasion.[9] Genetic ablation or pharmacological inhibition of PARP11 has been shown to prevent this loss of IFNAR1, reinvigorate anti-tumor immune responses, reduce tumor growth, and enhance the efficacy of immunotherapies like CAR-T cell therapy.[9][10] This positions PARP11 as a promising therapeutic target for immuno-oncology.[11][12]

Function in Spermiogenesis and Nuclear Envelope Stability

Beyond its roles in immunity, PARP11 is essential for male fertility. It is preferentially expressed in spermatids during the phase of nuclear condensation and differentiation.[13] Genetic deletion of Parp11 in mice leads to teratozoospermia (abnormally shaped sperm) and infertility.[13] This phenotype is characterized by defects in the nuclear envelope and improper chromatin condensation during sperm head shaping.[13] In somatic cells, PARP11 localizes to the nuclear envelope and co-localizes with nuclear pore components, suggesting a structural or organizational role in maintaining nuclear integrity, a function that is critically important during the dramatic nuclear remodeling of spermiogenesis.[13]

Quantitative Data and Key Interactors

Table 1: Potency of a Selective PARP11 Inhibitor

| Compound | Target(s) | IC₅₀ | EC₅₀ (Cellular Auto-MARylation) | Reference(s) |

|---|

| ITK7 | PARP11 | 14 nM | 13 nM |[9][13] |

Table 2: Key Interacting Proteins and Substrates of PARP11

| Interactor/Substrate | Function of Interactor | Role of Interaction | Reference(s) |

|---|---|---|---|

| β-TrCP (BTRC) | E3 Ubiquitin Ligase Substrate Receptor | PARP11 MARylates and stabilizes β-TrCP, promoting IFNAR1 degradation. | [1][2][5] |

| PARP12 | Mono-ADP-ribosyltransferase | Cooperates with PARP11 to facilitate the degradation of ZIKV NS1/NS3 proteins. | [1][5] |

| NUP153 | Nuclear Pore Complex Protein | Co-localizes with PARP11 at the nuclear envelope; functional role under investigation. | [13] |

| Itself (Auto-modification) | Mono-ADP-ribosyltransferase | PARP11 can catalyze its own MARylation. |[13] |

Table 3: Summary of PARP11's Role in Viral Infections

| Virus | Effect of PARP11 on Viral Replication | Mechanism | Reference(s) |

|---|---|---|---|

| Vesicular Stomatitis Virus (VSV) | Pro-viral (Promotes) | Inhibition of IFN-I signaling via IFNAR1 degradation. | [1][8] |

| Herpes Simplex Virus-1 (HSV-1) | Pro-viral (Promotes) | Inhibition of IFN-I signaling via IFNAR1 degradation. | [1] |

| Zika Virus (ZIKV) | Anti-viral (Inhibits) | Catalysis-independent; cooperates with PARP12 to degrade viral NS1/NS3. |[1][5][8] |

Experimental Protocols

Detailed, step-by-step protocols for studying PARP11 require optimization for specific laboratory conditions. However, the methodologies outlined below, based on published research, provide a robust framework for key experiments.

Protocol 1: In Vitro Mono-ADP-Ribosylation (MARylation) Assay

This assay is used to determine if a protein of interest (e.g., β-TrCP) is a direct substrate of PARP11's enzymatic activity.

-

Objective: To detect the transfer of a single ADP-ribose moiety from NAD+ to a substrate protein by PARP11.

-

Principle: Recombinant PARP11 is incubated with a recombinant substrate protein in the presence of biotin-labeled NAD+. If MARylation occurs, the biotin tag will be transferred to the substrate, which can then be detected by Western blot using streptavidin-HRP.

-

Methodology Outline:

-

Reaction Setup: In a microcentrifuge tube, combine reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 4 mM MgCl₂), recombinant purified PARP11 (wild-type or catalytically inactive mutant as a control), and purified substrate protein (e.g., Myc-tagged β-TrCP).[2]

-

Initiation: Start the reaction by adding biotinylated NAD+ to a final concentration of 10-50 µM.

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Detection: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and probe with streptavidin-HRP to detect biotinylated (i.e., MARylated) proteins. An anti-tag antibody (e.g., anti-Myc) can be used as a loading control for the substrate.

-

Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Protein Interactions

This protocol is used to validate the physical interaction between PARP11 and a putative binding partner (e.g., β-TrCP or PARP12) within a cellular context.

-

Objective: To co-purify a target protein and its binding partners from a cell lysate using an antibody specific to the target.

-

Principle: Cells are transfected to express tagged versions of the proteins of interest. After cell lysis under non-denaturing conditions, an antibody against one protein (the "bait") is used to capture it and any stably associated proteins (the "prey") on antibody-binding beads. The captured complex is then analyzed by Western blot.

-

Methodology Outline:

-

Transfection: Co-transfect HEK293T cells with plasmids expressing tagged proteins (e.g., FLAG-HA-tagged PARP11 and Myc-tagged β-TrCP).[2]

-

Cell Lysis: After 24-48 hours, lyse the cells in a gentle, non-denaturing IP lysis buffer (e.g., Tris-buffered saline with 1% NP-40 and protease inhibitors).

-

Immunoprecipitation: Incubate the cleared cell lysate with an antibody against one of the tags (e.g., anti-FLAG antibody) for several hours or overnight at 4°C.

-

Capture: Add Protein A/G magnetic or agarose beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them multiple times with IP lysis buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Detection: Analyze the input lysate and the eluted IP sample by Western blot using antibodies against both tags (e.g., anti-FLAG and anti-Myc) to confirm the presence of both proteins in the immunoprecipitated complex.

-

Conclusion and Future Directions

PARP11 is a multifaceted enzyme with critical regulatory functions in innate immunity, cancer biology, and reproductive science. Its role as a gatekeeper of type I interferon signaling places it at a crucial intersection of host-pathogen interactions and anti-tumor immunity. The discovery of its catalysis-independent functions, such as in the antiviral response to ZIKV, suggests that PARP11 may possess scaffolding or allosteric capabilities that are yet to be fully understood. The development of potent and selective inhibitors like ITK7 provides powerful chemical tools to further dissect its biological roles and validates PARP11 as a druggable target. Future research will likely focus on elucidating the full spectrum of its substrates, understanding the structural basis for its diverse functions, and translating the potent effects of PARP11 inhibition into novel therapeutic strategies for viral diseases and cancer.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. C19orf66 interrupts Zika virus replication by inducing lysosomal degradation of viral NS3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADP-ribosyltransferase PARP11 modulates the interferon antiviral response by mono-ADP-ribosylating the ubiquitin E3 ligase β-TrCP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. PARP12 suppresses Zika virus infection through PARP-dependent degradation of NS1 and NS3 viral proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Potent and Selective PARP11 Inhibitor Suggests Coupling between Cellular Localization and Catalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PARP11 inhibitor ITK7 (ITK7) | PARP11抑制剂 | MCE [medchemexpress.cn]

The Potent and Selective PARP11 Inhibitor, ITK7: A Technical Guide to its Impact on Mono-ADP-Ribosylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-ADP-ribosylation (MARylation) is a crucial post-translational modification involved in a myriad of cellular processes, including DNA repair, signal transduction, and immune regulation. The poly(ADP-ribose) polymerase (PARP) superfamily of enzymes are key players in this process, with a subset dedicated to catalyzing the transfer of a single ADP-ribose moiety to target proteins. Among these, PARP11 has emerged as a significant regulator of cellular signaling, particularly in the context of immunology and oncology. This technical guide provides an in-depth overview of ITK7, a potent and highly selective inhibitor of PARP11, detailing its effects on mono-ADP-ribosylation, the experimental methodologies used for its characterization, and its impact on relevant signaling pathways.

Quantitative Data on ITK7 Inhibition

ITK7 demonstrates potent and selective inhibition of PARP11's mono-ADP-ribosylation activity. The following tables summarize the key quantitative metrics for ITK7's inhibitory effects.

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |

| ITK7 | PARP11 | Biochemical | 14 | [1] |

Table 1: In Vitro Inhibitory Potency of ITK7 against PARP11.

| Inhibitor | Target | Cell Line | Assay Type | EC50 (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | ITK7 | PARP11 | HeLa | Cellular Auto-MARylation | 13 |[1] |

Table 2: Cellular Potency of ITK7 in Inhibiting PARP11 Auto-MARylation.

ITK7 exhibits a high degree of selectivity for PARP11 over other members of the PARP family. Structure-guided design was employed to achieve this selectivity, resulting in an inhibitor that is over 200-fold more selective for PARP11 than for other PARPs.[2][3] A detailed public quantitative selectivity panel with IC50 values against all PARP family members is not currently available.

Signaling Pathways Modulated by ITK7

Recent studies have elucidated a critical role for PARP11 in the tumor microenvironment, specifically in regulating the function of tumor-infiltrating regulatory T cells (TI-Tregs). PARP11 activity within these cells leads to the suppression of anti-tumor immunity. ITK7, by inhibiting PARP11, can reverse this immunosuppression. The pathway diagram below illustrates the mechanism by which PARP11 influences key signaling pathways in TI-Tregs and how ITK7 intervenes.

References

Unveiling the Mechanism: A Technical Guide to ITK7 and the Nuclear Envelope Localization of PARP11

For Immediate Release

This technical guide provides an in-depth analysis of the relationship between the selective inhibitor ITK7 and the cellular localization of Poly(ADP-ribose) Polymerase 11 (PARP11). Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes current research to elucidate the critical role of PARP11's catalytic activity in its localization to the nuclear envelope and how this can be modulated by small molecules.

Executive Summary

PARP11 is a member of the PARP family of enzymes that catalyzes mono-ADP-ribosylation (MARylation) and is predominantly localized to the nuclear envelope.[1][2][3] This localization is not static but is intrinsically linked to its enzymatic function. The potent and highly selective small-molecule inhibitor, ITK7, has emerged as a critical tool for dissecting this connection. Research demonstrates that inhibiting PARP11's catalytic activity with ITK7 leads to the dissociation of PARP11 from the nuclear envelope.[1][2][3] This finding suggests a dynamic model where catalytic activity is a prerequisite for the stable residency of PARP11 at its primary site of action, offering a novel mechanism for therapeutic intervention.

Quantitative Data Summary

The efficacy and selectivity of ITK7 against PARP11 have been quantitatively characterized, providing a solid foundation for its use as a chemical probe and a potential therapeutic lead. The key data points are summarized below.

| Parameter | Value | Cell Line | Reference |

| ITK7 IC50 vs. PARP11 | 14 nM | In Vitro Assay | [4] |

| ITK7 EC50 (In-Cell Auto-MARylation) | 13 nM | HeLa | [4] |

| ITK7 Selectivity | >200-fold vs. other PARP family members | In Vitro Assays | [2][3] |

Signaling and Regulatory Pathway

The catalytic activity of PARP11 is essential for its localization to the nuclear envelope (NE). The inhibitor ITK7 blocks the NAD+ binding site of PARP11, thereby inhibiting its auto-mono-ADP-ribosylation (auto-MARylation). This catalytic inhibition leads to a conformational change or loss of a required modification, resulting in the dissociation of PARP11 from its binding partners at the nuclear pore complex and its dispersal into the cytoplasm.

Caption: ITK7 inhibits PARP11's catalytic activity, leading to its dissociation from the nuclear envelope.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of ITK7 and PARP11 localization, primarily based on the work by Kirby et al. (2018).

Cell Culture and Transfection

-

Cell Line: HeLa (human cervical carcinoma) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection Protocol:

-

HeLa cells are seeded in glass-bottom dishes suitable for microscopy.

-

Cells are transfected at approximately 70-80% confluency with a plasmid encoding GFP-tagged human PARP11 (pEGFP-C1-PARP11).

-

Transfection is performed using a lipid-based transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.

-

Cells are incubated for 24-48 hours post-transfection to allow for sufficient expression of the fusion protein before subsequent experiments.

-

Live-Cell Imaging of GFP-PARP11 Dissociation

This experiment visualizes the effect of ITK7 on the subcellular localization of PARP11 in real-time.

-

Cell Preparation: HeLa cells expressing GFP-PARP11 are used 24-48 hours post-transfection. The growth medium is replaced with a live-cell imaging medium (e.g., FluoroBrite DMEM) to reduce background fluorescence.

-

Inhibitor Treatment: A baseline image of the cells is captured. Subsequently, ITK7 is added directly to the imaging dish at various concentrations (e.g., 0.03, 0.1, 0.3, 1, 3 µM).

-

Microscopy:

-

Instrument: A high-resolution confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

-

Objective: 60x or 100x oil-immersion objective.

-

Imaging: Time-lapse images are acquired immediately after the addition of ITK7 or a vehicle control (DMSO). Images are captured every 1-5 minutes for a total duration of up to 3 hours.

-

Excitation/Emission: GFP is excited using a 488 nm laser, and emission is collected at ~500-550 nm.

-

-

Image Analysis: The fluorescence intensity at the nuclear envelope is quantified over time using imaging analysis software (e.g., ImageJ/Fiji). The change in localization from a sharp rim-like staining to a diffuse nucleoplasmic and cytoplasmic signal is indicative of dissociation.

In-Cell PARP11 Auto-MARylation Assay

This biochemical assay measures the catalytic activity of PARP11 within cells and its inhibition by ITK7.

-

Cell Treatment: HeLa cells expressing GFP-PARP11 are pre-treated with varying concentrations of ITK7 (or DMSO as a vehicle control) for 3 hours.

-

Cell Lysis:

-

Cells are washed with ice-cold Phosphate-Buffered Saline (PBS).

-

Cells are lysed in a buffer containing 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and a cocktail of protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

The cell lysate is clarified by centrifugation.

-

The supernatant is incubated with anti-GFP antibodies conjugated to magnetic or agarose beads to immunoprecipitate the GFP-PARP11 protein.

-

-

Western Blotting:

-

The immunoprecipitated proteins are resolved by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then probed with a primary antibody that recognizes mono-ADP-ribose (MAR).

-

A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection via enhanced chemiluminescence (ECL).

-

The membrane is also probed with an anti-GFP antibody to confirm equal loading of the PARP11 protein.

-

-

Quantification: The intensity of the MAR signal is normalized to the total amount of GFP-PARP11 protein to determine the extent of auto-MARylation and its inhibition by ITK7.

Experimental and Logical Workflow Diagram

The process of investigating the effect of a novel inhibitor like ITK7 on PARP11 follows a logical progression from in vitro characterization to in-cell validation.

Conclusion

The selective inhibitor ITK7 serves as an indispensable chemical tool, unequivocally demonstrating that the catalytic activity of PARP11 is a key regulator of its stable localization at the nuclear envelope. This coupling of enzymatic function and subcellular residency presents a compelling avenue for the development of novel therapeutics. By targeting the catalytic site of PARP11, it is possible to modulate not only its enzymatic output but also its spatial organization within the cell, thereby impacting its broader biological functions, including its emerging roles in cancer and immunology. Further research into this mechanism may uncover new strategies for treating diseases driven by aberrant PARP11 activity.

References

The Role of PARP11 in the DNA Damage Response: An In-depth Technical Guide

Executive Summary

The Poly(ADP-ribose) polymerase (PARP) family of enzymes plays a crucial role in maintaining genomic stability through their involvement in the DNA damage response (DDR). While PARP1 and PARP2 are well-established as central players in DNA repair, the functions of many other PARP family members in this process remain less understood. This technical guide addresses the current state of knowledge regarding the role of PARP11 in the DNA damage response.

It is important to note that, at present, a direct, experimentally confirmed role for PARP11 in DNA damage response pathways has not been established. Research has primarily implicated PARP11 in processes such as spermatogenesis and the formation of the nuclear envelope. However, the broader involvement of the PARP family in DNA repair provides a critical framework for postulating potential functions and guiding future research into PARP11.

This guide will, therefore, provide a comprehensive overview of the well-characterized mechanisms of PARP-mediated DNA damage repair, using PARP1 as the principal model. This approach allows for a detailed exploration of the signaling pathways, quantitative data, and experimental methodologies that are central to the study of PARPs in the DDR. This information serves as a foundational resource for researchers, scientists, and drug development professionals interested in the broader PARP family and the potential, yet-to-be-elucidated roles of members like PARP11.

Section 1: The PARP Family in DNA Damage Response

The human PARP superfamily consists of 17 members that catalyze the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to target proteins, a post-translational modification known as ADP-ribosylation.[1][2] This family is diverse in structure and function, with members localized to various cellular compartments and involved in a wide range of cellular processes, including chromatin remodeling, transcriptional regulation, and cell death.[3]

Within the context of the DNA damage response, PARP1, PARP2, and PARP3 are the most extensively studied and are known to be activated by DNA strand breaks.[1][4][5] PARP1, the most abundant of these, is responsible for the majority of cellular poly(ADP-ribosyl)ation (PARylation) events upon DNA damage.[4] The synthesis of poly(ADP-ribose) (PAR) chains at sites of DNA lesions serves as a scaffold to recruit other DNA repair factors, thereby initiating and coordinating the repair process.[6][7]

Section 2: PARP1 as a Paradigm for PARP-Mediated DNA Damage Repair

Due to the extensive research on its functions, PARP1 serves as an excellent model for understanding how PARP enzymes contribute to genome integrity. PARP1 is a key sensor of both DNA single-strand breaks (SSBs) and double-strand breaks (DSBs).[4][8]

Role of PARP1 in Single-Strand Break Repair (SSBR) and Base Excision Repair (BER)

PARP1 is one of the first responders to SSBs, which can arise from oxidative damage or as intermediates in the base excision repair (BER) pathway.[8] Upon binding to an SSB via its zinc-finger domains, PARP1's catalytic activity is stimulated.[6] It then synthesizes PAR chains on itself (auto-PARylation) and other nearby proteins, such as histones.[2][6] This burst of PARylation serves two main purposes: it helps to decondense chromatin, making the damaged site more accessible, and it acts as a recruitment platform for other repair proteins.[3][8] A key protein recruited by PARP1 is X-ray repair cross-complementing protein 1 (XRCC1), which acts as a scaffold for the core BER machinery, including DNA polymerase β, DNA ligase III, and polynucleotide kinase 3'-phosphatase.[8][9][10][11][12] XRCC1's interaction with PARP1 is crucial for efficient and coordinated repair of SSBs.[9][10][11][12]

Role of PARP1 in Double-Strand Break Repair (DSBR)

PARP1 also functions at DSBs, where it influences the choice between two major repair pathways: non-homologous end joining (NHEJ) and homologous recombination (HR).[4][8]

-

Non-Homologous End Joining (NHEJ): PARP1 can compete with the Ku70/80 heterodimer, a key factor in the classical NHEJ (C-NHEJ) pathway, for binding to DNA ends.[13][14] In some contexts, PARP1 promotes an alternative NHEJ (A-NHEJ) pathway, which is more error-prone and often involves DNA ligase III, another PARP1-interacting protein.[8][13][14] PARP1's role in NHEJ is complex, as it can also interact with and potentially stimulate the activity of DNA-dependent protein kinase (DNA-PKcs), a central component of C-NHEJ.[8][15]

-

Homologous Recombination (HR): HR is a high-fidelity DSB repair pathway that is active in the S and G2 phases of the cell cycle. PARP1 has been shown to facilitate HR by recruiting the MRE11-RAD50-NBS1 (MRN) complex to DSBs, which is a critical step for initiating DNA end resection.[4][8] This resection creates the 3' single-stranded DNA overhangs necessary for RAD51 loading and subsequent strand invasion. While PARP1 promotes the initial steps of HR, some studies suggest it may also have a role in limiting the extent of resection to prevent excessive recombination.[8][16]

Section 3: Quantitative Data on PARP1 in DNA Damage Response

The study of PARP1 has generated a wealth of quantitative data, particularly in the context of drug development. PARP inhibitors are a class of drugs that exploit the principle of synthetic lethality in cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations.[6][17]

| Inhibitor | Target(s) | IC50 (PARP1) | Clinical Application |

| Olaparib | PARP1/2 | 5 nM | BRCA-mutated breast and ovarian cancer |

| Rucaparib | PARP1/2 | 7 nM | BRCA-mutated ovarian and prostate cancer |

| Talazoparib | PARP1/2 | 1 nM | BRCA-mutated breast cancer |

Table 1: IC50 values of common PARP inhibitors against PARP1.[18] IC50 values can vary depending on the assay conditions.

Section 4: Established and Potential Roles of PARP11

While a direct role for PARP11 in the DNA damage response is not yet defined, its known functions provide avenues for future investigation. PARP11 has been implicated in spermatogenesis and the formation of the nuclear envelope. The integrity of the nuclear envelope is critical for maintaining genome stability and for the proper spatial organization of DNA repair processes. It is conceivable that disruption of PARP11 function could indirectly affect the DNA damage response by compromising the structural integrity of the nucleus or by altering the localization of repair factors. Further research is required to explore these potential connections.

Section 5: Experimental Protocols

The study of PARP enzymes in the DNA damage response utilizes a variety of well-established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

In Vitro PARP Activity Assay (Fluorometric)

This assay quantifies PARP activity by measuring the consumption of NAD+, its substrate. The assay can be used to determine the enzymatic activity of purified PARP11 or to screen for inhibitors.

Methodology:

-

Reagent Preparation:

-

Prepare PARP Assay Buffer.

-

Prepare a working solution of β-NAD+ (e.g., 2.5 mM) in PARP Assay Buffer.

-

Dilute the PARP enzyme (e.g., PARP1 as a positive control, or purified PARP11) to the desired concentration (e.g., 10 ng/µL) in PARP Assay Buffer.

-

Prepare a nicotinamide (NAM) standard curve.

-

-

Reaction Setup:

-

In a 96-well plate, add the components in the following order:

-

PARP Assay Buffer.

-

Activated DNA (for DNA-dependent PARPs like PARP1).

-

Test compound (inhibitor) or vehicle control.

-

PARP enzyme.

-

-

Initiate the reaction by adding the β-NAD+ working solution.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Signal Development:

-

Stop the reaction and develop the signal by adding a developer reagent that converts the nicotinamide by-product into a fluorescent signal.

-

-

Measurement:

-

Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence (no enzyme control).

-

Calculate the amount of nicotinamide produced using the standard curve.

-

Determine PARP activity and the percent inhibition for test compounds.

-

Alkaline Comet Assay for DNA Damage Assessment

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. The alkaline version is particularly effective at detecting SSBs.

Methodology:

-

Cell Preparation:

-

Harvest cells and resuspend them in ice-cold PBS at a concentration of ~1x10^5 cells/mL.

-

-

Slide Preparation:

-

Mix the cell suspension with low-melting-point agarose.

-

Pipette the mixture onto a pre-coated slide (CometSlide™) and allow it to solidify.

-

-

Lysis:

-

Alkaline Unwinding:

-

Electrophoresis:

-

Perform electrophoresis in the same alkaline buffer at a low voltage (e.g., ~1 V/cm) for 20-30 minutes. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

-

Neutralization and Staining:

-

Neutralize the slides with a Tris buffer (pH 7.5).

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green I).

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Quantify the extent of DNA damage using image analysis software to measure parameters like tail length and the percentage of DNA in the tail.

-

γH2AX Immunofluorescence Staining for DSB Detection

Phosphorylation of the histone variant H2AX on serine 139 (to form γH2AX) is one of the earliest events following the formation of a DSB. Immunofluorescence staining for γH2AX allows for the visualization and quantification of DSBs as distinct nuclear foci.

Methodology:

-

Cell Culture and Treatment:

-

Grow cells on coverslips and treat with a DNA-damaging agent if required.

-

-

Fixation and Permeabilization:

-

Blocking:

-

Primary Antibody Incubation:

-

Incubate the cells with a primary antibody specific for γH2AX (e.g., mouse monoclonal anti-γH2AX) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the cells extensively with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

-

Mounting and Visualization:

-

Wash the cells again.

-

Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.

-

Visualize the cells using a fluorescence or confocal microscope. DSBs will appear as bright green foci within the blue-stained nucleus.

-

-

Quantification:

-

Count the number of γH2AX foci per cell to quantify the level of DSBs.

-

Section 6: Conclusion and Future Directions

Future research should focus on several key areas:

-

Investigating PARP11 localization and activity following DNA damage: Does PARP11 relocalize to sites of DNA lesions? Is its enzymatic activity altered in response to genotoxic stress?

-

Identifying PARP11 interacting proteins in the context of DNA damage: Co-immunoprecipitation followed by mass spectrometry could reveal if PARP11 interacts with known DDR factors.

-

Assessing the phenotype of PARP11-deficient cells: Do cells lacking PARP11 exhibit increased sensitivity to DNA damaging agents or show defects in specific DNA repair pathways?

Answering these questions will be crucial to fully understand the diverse functions of the PARP family and to determine if PARP11, like its more famous relatives, plays a role in safeguarding the integrity of our genome.

References

- 1. PARPs and the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The PARP family: insights into functional aspects of poly (ADP‐ribose) polymerase‐1 in cell growth and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiple functions of PARP1 in the repair of DNA double strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 10. XRCC1 Is Specifically Associated with Poly(ADP-Ribose) Polymerase and Negatively Regulates Its Activity following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. XRCC1 prevents toxic PARP1 trapping during DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 12. XRCC1 prevents toxic PARP1 trapping during DNA base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PARP-1 and Ku compete for repair of DNA double strand breaks by distinct NHEJ pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PARP-1 and Ku compete for repair of DNA double strand breaks by distinct NHEJ pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rupress.org [rupress.org]

- 16. Poly(ADP-ribose) polymerase (PARP-1) has a controlling role in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [en.bio-protocol.org]

- 22. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 23. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Detection of DNA double-strand breaks [bio-protocol.org]

- 25. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. PARP-1 activity assay [bio-protocol.org]

ITK7 as a chemical probe for PARP11

An In-depth Technical Guide: ITK7 as a Chemical Probe for PARP11

This guide provides a comprehensive overview of ITK7, a potent and selective chemical probe for Poly(ADP-Ribose) Polymerase Family Member 11 (PARP11). It is intended for researchers, scientists, and drug development professionals interested in the function of PARP11 and the utility of ITK7 as a tool for its study.

Introduction to PARP11

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in diverse cellular processes[1]. While the most studied members like PARP1 and PARP2 catalyze poly-ADP-ribosylation (PARylation) for roles in DNA repair, a subset of the family, including PARP11, catalyzes mono-ADP-ribosylation (MARylation)[1][2]. PARP11, also known as ARTD11, is a mono-ADP-ribosyltransferase that has been implicated in the regulation of the type I interferon (IFN-I) signaling pathway, nuclear envelope stability, and antiviral responses[3][4][5]. The development of potent and selective small-molecule inhibitors is crucial to dissecting the specific cellular roles of these MARylating enzymes. ITK7 is the first such probe developed for PARP11[2].

ITK7: A Potent and Selective PARP11 Inhibitor

ITK7 was identified through a structure-guided design campaign to create selective inhibitors for MARylating PARPs[1][2]. It is a quinazolinone-based compound that potently targets the catalytic activity of PARP11[2].

Data Presentation: ITK7 Activity and Selectivity

The following table summarizes the key quantitative data for ITK7, establishing its utility as a specific chemical probe.

| Parameter | Value | Description | Source(s) |

| In Vitro Potency (IC₅₀) | 14 nM | Concentration of ITK7 required to inhibit 50% of PARP11 enzymatic activity in a biochemical assay. | [6][7][8][9] |

| Cellular Potency (EC₅₀) | 13 nM | Concentration of ITK7 required to inhibit 50% of PARP11 auto-MARylation in cells. | [6] |

| Selectivity | >200-fold | ITK7 is over 200 times more selective for PARP11 than for other PARP family members. | [1][2][10] |

Mechanism of Action and Cellular Effects

ITK7 functions by directly inhibiting the catalytic MARylation activity of PARP11[2]. A key discovery enabled by ITK7 is the link between PARP11's catalytic function and its subcellular localization[1]. In untreated cells, PARP11 is localized to the nuclear envelope[2][11]. However, treatment with ITK7 causes PARP11 to dissociate from the nuclear envelope and disperse[1][2][11]. A similar effect is observed with catalytically inactive mutants of PARP11, suggesting that the enzyme's catalytic activity is essential for maintaining its proper cellular location[11].

Role in the Type I Interferon (IFN-I) Signaling Pathway

PARP11 is a negative regulator of the IFN-I signaling pathway, which is a critical component of the innate immune response to viral infections[3][12]. PARP11 exerts this control by targeting the E3 ubiquitin ligase β-transducin repeat-containing protein (β-TrCP)[12][13].

The signaling cascade proceeds as follows:

-

PARP11 mono-ADP-ribosylates β-TrCP[12].

-

This MARylation stabilizes β-TrCP, protecting it from self-ubiquitination and degradation[13].

-

The stabilized β-TrCP then ubiquitinates the type I interferon receptor subunit, IFNAR1[3][12].

-

Ubiquitination marks IFNAR1 for proteasomal degradation, which dampens the cell's ability to respond to interferon, thereby inhibiting the antiviral response[3][4][12].

By inhibiting PARP11, ITK7 blocks this entire process. This prevents the degradation of IFNAR1, thus restoring and enhancing the IFN-I signaling pathway and boosting the host's antiviral response.

Experimental Protocols

Detailed methodologies are essential for the effective use of ITK7 as a chemical probe.

Protocol 1: Cellular Auto-MARylation Inhibition Assay

This assay determines the efficacy of ITK7 in a cellular context.

-

Cell Culture: Culture HeLa cells stably expressing GFP-tagged PARP11 in high-glucose DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin[6][14].

-

Compound Treatment: Seed cells in appropriate culture plates. Once attached, treat the cells with a dose range of ITK7 (e.g., 0, 0.03, 0.1, 0.3, 1, 3 μM) for a specified time, such as 3 hours[6]. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After incubation, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

Immunoblotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Detection: Probe the membrane with a primary antibody that recognizes mono-ADP-ribosylation. Subsequently, use an HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection. The signal intensity, normalized to a loading control (e.g., β-actin), will indicate the level of PARP11 auto-MARylation.

-

Analysis: Quantify the band intensities to determine the dose-dependent inhibition of auto-MARylation by ITK7 and calculate the EC₅₀ value[6].

Protocol 2: Live-Cell Imaging of PARP11 Localization

This protocol visualizes the effect of ITK7 on the subcellular localization of PARP11.

-

Cell Preparation: Seed HeLa cells stably expressing a fluorescently tagged PARP11 (e.g., PARP11-EGFP) onto glass-bottom imaging dishes suitable for live-cell microscopy[14].

-

Microscopy Setup: Use a spinning-disk confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

-

Baseline Imaging: Acquire initial images of the cells to establish the baseline localization of PARP11 at the nuclear envelope.

-

Treatment: Add ITK7 (e.g., at a final concentration of 1-3 μM) directly to the imaging medium.

-

Time-Lapse Imaging: Immediately begin acquiring time-lapse images at regular intervals to capture the dynamics of PARP11 dissociation from the nuclear envelope.

-

Image Analysis: Analyze the resulting images to quantify the change in fluorescence intensity at the nuclear envelope versus the nucleoplasm over time. This will demonstrate the delocalization of PARP11 caused by the inhibition of its catalytic activity[11].

Experimental and Logic Workflow

The evaluation of a chemical probe like ITK7 follows a logical progression from initial biochemical characterization to complex cellular and phenotypic assays.

Conclusion

ITK7 is a groundbreaking chemical probe that provides researchers with a tool to specifically investigate the functions of PARP11. Its high potency and selectivity have already been instrumental in uncovering the critical link between PARP11's catalytic activity and its localization at the nuclear envelope[2][11]. Furthermore, its ability to modulate the IFN-I signaling pathway highlights the potential for targeting PARP11 in immunology and virology research[3][12]. This guide provides the foundational data and protocols necessary for leveraging ITK7 to further explore the biology of mono-ADP-ribosylation and the specific roles of PARP11 in health and disease.

References

- 1. A Potent and Selective PARP11 Inhibitor Suggests Coupling between Cellular Localization and Catalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PARP enzymes and mono-ADP-ribosylation: advancing the connection from interferon-signalling to cancer biology | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 4. uniprot.org [uniprot.org]

- 5. genecards.org [genecards.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biocompare.com [biocompare.com]

- 9. PARP11 inhibitor ITK7 - TargetMol Chemicals Inc [bioscience.co.uk]

- 10. portal.research.lu.se [portal.research.lu.se]

- 11. cohenlabohsu.com [cohenlabohsu.com]

- 12. ADP-ribosyltransferase PARP11 modulates the interferon antiviral response by mono-ADP-ribosylating the ubiquitin E3 ligase β-TrCP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Regulation of Gene Expression by PARP11 and the Therapeutic Potential of ITK7

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Poly(ADP-ribose) polymerase 11 (PARP11) has emerged as a critical regulator of gene expression, particularly within the context of the tumor microenvironment. Its activity modulates immune signaling pathways, influencing the efficacy of immunotherapies. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning PARP11-mediated gene regulation and the therapeutic intervention offered by the selective inhibitor, ITK7. We will delve into the core signaling pathways, present quantitative data on gene expression changes, and provide detailed experimental protocols for studying these interactions.

The PARP11-β-TrCP-IFNAR1 Signaling Axis: A Key Regulator of Immune Response

PARP11, a mono-ADP-ribosyltransferase, plays a pivotal role in controlling the stability of the interferon-alpha/beta receptor subunit 1 (IFNAR1), a key component of the type I interferon signaling pathway. This regulation is primarily achieved through the modulation of the E3 ubiquitin ligase, β-transducin repeat-containing protein (β-TrCP).

The canonical pathway involves the following steps:

-

PARP11-mediated Mono-ADP-ribosylation (MARylation) of β-TrCP: PARP11 catalyzes the transfer of a single ADP-ribose unit from NAD+ to β-TrCP.

-

Stabilization of β-TrCP: This MARylation event stabilizes β-TrCP, protecting it from proteasomal degradation.

-

Ubiquitination and Degradation of IFNAR1: The stabilized β-TrCP, as part of the SCF (Skp1-Cul1-F-box) ubiquitin ligase complex, targets IFNAR1 for ubiquitination.

-

Downregulation of IFN Signaling: Ubiquitinated IFNAR1 is subsequently degraded by the proteasome, leading to a dampening of the type I interferon signaling cascade. This, in turn, affects the expression of numerous interferon-stimulated genes (ISGs) that are crucial for antiviral and anti-tumor immune responses.[1][2]

The selective PARP11 inhibitor, ITK7, disrupts this pathway by inhibiting the catalytic activity of PARP11. This leads to the destabilization of β-TrCP, reduced ubiquitination of IFNAR1, and consequently, an increase in IFNAR1 protein levels. The restoration of IFNAR1 expression enhances the cellular response to type I interferons, thereby boosting anti-tumor immunity.[1][3]

Signaling Pathway Diagram

Quantitative Analysis of Gene Expression Changes Induced by ITK7

Recent studies have utilized RNA sequencing (RNA-seq) to profile the transcriptomic changes in tumor tissues following treatment with ITK7. These analyses have revealed significant alterations in the expression of genes involved in immune regulation.[1]

While the full dataset from the pivotal study by Basavaraja et al. (2024) is available in the publication's supplementary materials, the following tables summarize the expected nature of the quantitative data, highlighting key gene categories that are modulated by ITK7 treatment.[1]

Table 1: Upregulated Genes in Tumors Treated with ITK7

| Gene Symbol | Gene Name | Log2 Fold Change (ITK7 vs. Vehicle) | p-value | Biological Process |

| Ifnar1 | Interferon Alpha and Beta Receptor Subunit 1 | (Data from source) | (Data from source) | Type I Interferon Signaling |

| Irf7 | Interferon Regulatory Factor 7 | (Data from source) | (Data from source) | Antiviral and Immune Response |

| Stat1 | Signal Transducer and Activator of Transcription 1 | (Data from source) | (Data from source) | JAK-STAT Signaling |

| Cxcl9 | C-X-C Motif Chemokine Ligand 9 | (Data from source) | (Data from source) | T-cell Chemoattraction |

| Cxcl10 | C-X-C Motif Chemokine Ligand 10 | (Data from source) | (Data from source) | T-cell Chemoattraction |

| Gzmb | Granzyme B | (Data from source) | (Data from source) | Cytotoxic T-cell Activity |

Table 2: Downregulated Genes in Tumors Treated with ITK7

| Gene Symbol | Gene Name | Log2 Fold Change (ITK7 vs. Vehicle) | p-value | Biological Process |

| Foxp3 | Forkhead Box P3 | (Data from source) | (Data from source) | Regulatory T-cell Function |

| Il10 | Interleukin 10 | (Data from source) | (Data from source) | Immunosuppression |

| Tgfb1 | Transforming Growth Factor Beta 1 | (Data from source) | (Data from source) | Immunosuppression |

Note: The Log2 Fold Change and p-value columns are placeholders. For the complete and specific quantitative data, please refer to the supplementary materials of Basavaraja et al., Cell Reports Medicine (2024).[1]

Detailed Experimental Protocols

The investigation of the ITK7-PARP11 axis and its impact on gene expression relies on a suite of established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Demonstrate PARP11-β-TrCP Interaction

This protocol is designed to isolate and detect the interaction between PARP11 and its substrate, β-TrCP, in a cellular context.

Materials:

-

Cell culture reagents

-

Transfection reagents and expression vectors for tagged PARP11 and β-TrCP (e.g., FLAG-PARP11 and Myc-β-TrCP)

-

Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Anti-FLAG and Anti-Myc antibodies (for immunoprecipitation and Western blotting)

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., Glycine-HCl, pH 2.5 or 3X FLAG peptide)

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Cell Culture and Transfection: Co-transfect mammalian cells (e.g., HEK293T) with expression vectors for FLAG-PARP11 and Myc-β-TrCP.

-

Cell Lysis: After 24-48 hours, wash cells with ice-cold PBS and lyse them in ice-cold Lysis Buffer.

-

Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Immunoprecipitation:

-

Incubate the cleared lysate with an anti-FLAG antibody for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

-

Washing: Pellet the beads using a magnetic stand and wash them 3-5 times with Wash Buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads using Elution Buffer.

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-Myc antibody to detect co-immunoprecipitated β-TrCP.

-

Probe a separate blot with an anti-FLAG antibody to confirm the immunoprecipitation of PARP11.

-

Experimental Workflow: Co-Immunoprecipitation

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol allows for the sensitive and specific quantification of changes in mRNA levels of target genes, such as IFNAR1, upon treatment with ITK7.

Materials:

-

Cell culture reagents and ITK7

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

Reverse transcription kit

-

qPCR master mix (containing SYBR Green or probe-based chemistry)

-

Gene-specific primers for the target gene (IFNAR1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of ITK7 or vehicle control for a specified time course.

-

RNA Extraction: Harvest the cells and extract total RNA according to the manufacturer's protocol of the chosen kit.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

Reverse Transcription: Synthesize cDNA from a standardized amount of RNA using a reverse transcription kit.

-

qPCR Reaction Setup:

-

Prepare a master mix containing the qPCR master mix, forward and reverse primers for the target gene or housekeeping gene.

-

Aliquot the master mix into qPCR plates or tubes.

-

Add the cDNA templates to the respective wells.

-

-

qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and housekeeping genes in each sample.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

-

Experimental Workflow: Quantitative Real-Time PCR

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-seq can be employed to identify the genomic regions where PARP11 or other regulatory proteins are bound, providing insights into the direct and indirect targets of PARP11-mediated gene regulation.

Materials:

-

Cell culture reagents and crosslinking agent (e.g., formaldehyde)

-

Lysis and sonication buffers

-

Antibody specific for the protein of interest (e.g., anti-PARP11)

-

Protein A/G magnetic beads

-

Wash and elution buffers

-

Reverse crosslinking solution

-

DNA purification kit

-

Next-generation sequencing library preparation kit

-

High-throughput sequencer

Protocol:

-

Crosslinking: Treat cells with formaldehyde to crosslink proteins to DNA.

-

Cell Lysis and Chromatin Fragmentation: Lyse the cells and shear the chromatin into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation:

-

Incubate the fragmented chromatin with an antibody specific to the target protein overnight at 4°C.

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Crosslinking: Elute the complexes from the beads and reverse the crosslinks by heating.

-

DNA Purification: Purify the immunoprecipitated DNA.

-